Cas no 1024492-48-5 (N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide)
N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-(trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
- ((4-(TRIFLUOROMETHOXY)PHENYL)AMINO)(4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL)METHANE-1-THIONE
- N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
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- MDL: MFCD00170226
- Inchi: 1S/C18H16F6N4OS/c19-17(20,21)12-1-6-15(25-11-12)27-7-9-28(10-8-27)16(30)26-13-2-4-14(5-3-13)29-18(22,23)24/h1-6,11H,7-10H2,(H,26,30)
- InChI Key: LSSOHGHHIBSSOY-UHFFFAOYSA-N
- SMILES: S=C(NC1C=CC(=CC=1)OC(F)(F)F)N1CCN(C2C=CC(C(F)(F)F)=CN=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 574
- XLogP3: 4.6
- Topological Polar Surface Area: 72.7
N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB160114-1 g |
((4-(Trifluoromethoxy)phenyl)amino)(4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)methane-1-thione; . |
1024492-48-5 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB160114-5 g |
((4-(Trifluoromethoxy)phenyl)amino)(4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)methane-1-thione; . |
1024492-48-5 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB160114-10 g |
((4-(Trifluoromethoxy)phenyl)amino)(4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)methane-1-thione; . |
1024492-48-5 | 10 g |
€482.50 | 2023-07-20 | ||
| abcr | AB160114-1g |
((4-(Trifluoromethoxy)phenyl)amino)(4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)methane-1-thione; . |
1024492-48-5 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB160114-5g |
((4-(Trifluoromethoxy)phenyl)amino)(4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)methane-1-thione; . |
1024492-48-5 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB160114-10g |
((4-(Trifluoromethoxy)phenyl)amino)(4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)methane-1-thione; . |
1024492-48-5 | 10g |
€482.50 | 2024-06-10 |
N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide Suppliers
N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
Comprehensive Overview of N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide (CAS No. 1024492-48-5)
The compound N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide (CAS No. 1024492-48-5) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring both trifluoromethoxy and trifluoromethyl groups, makes it a subject of interest for scientists exploring novel bioactive molecules. The presence of these fluorinated moieties enhances the compound's metabolic stability and lipophilicity, which are critical factors in drug design and development.
In recent years, the demand for fluorinated compounds has surged due to their applications in medicinal chemistry. Researchers are particularly interested in how N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide interacts with biological targets, such as enzymes and receptors. This compound's piperazine core is a common pharmacophore found in many FDA-approved drugs, suggesting its potential for therapeutic applications. Studies have shown that derivatives of this compound exhibit promising activity in modulating specific pathways, making it a candidate for further investigation in drug discovery programs.
The synthesis of N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide involves multi-step organic reactions, including the introduction of the trifluoromethoxy and trifluoromethyl groups. These synthetic routes are often optimized for yield and purity, as impurities can significantly affect the compound's bioactivity. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize the compound and ensure its quality. The availability of high-purity CAS No. 1024492-48-5 is crucial for reproducible research outcomes.
One of the trending topics in chemical research is the exploration of sustainable synthesis methods for complex molecules like N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide. Green chemistry principles are being applied to reduce the environmental impact of synthetic processes. For instance, researchers are investigating catalytic methods to minimize waste and energy consumption. This aligns with the broader industry shift toward eco-friendly manufacturing, which is a key concern for regulatory bodies and consumers alike.
Another area of interest is the compound's potential role in precision medicine. With the rise of personalized healthcare, there is a growing need for molecules that can target specific genetic or metabolic pathways. The structural features of N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide make it a promising candidate for such applications. Computational modeling and AI-driven drug discovery tools are being used to predict its interactions with biological systems, accelerating the identification of potential therapeutic uses.
In addition to pharmaceutical applications, CAS No. 1024492-48-5 is also being studied for its utility in agrochemicals. Fluorinated compounds are known for their efficacy in pest control and crop protection. The trifluoromethyl group, in particular, is a common feature in many commercial herbicides and insecticides. Researchers are evaluating whether N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide can contribute to the development of next-generation agrochemicals with improved safety profiles and environmental compatibility.
The compound's stability under various conditions is another focal point for researchers. Understanding its degradation pathways and shelf-life is essential for both storage and application. Stability studies are often conducted under controlled environments to simulate real-world conditions. These studies help in formulating the compound for commercial use, ensuring that it retains its efficacy over time.
Given the increasing regulatory scrutiny on chemical substances, safety assessments of N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide are paramount. Toxicity studies, including in vitro and in vivo tests, are performed to evaluate its safety profile. These studies are critical for gaining regulatory approval and ensuring that the compound can be used safely in various applications.
In conclusion, N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide (CAS No. 1024492-48-5) represents a versatile and promising compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features, combined with ongoing research into sustainable synthesis and precision medicine, position it as a valuable asset in modern chemical science. As research progresses, this compound is likely to play a significant role in addressing some of the most pressing challenges in healthcare and agriculture.
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